

Thermodynamic Properties of 4,4-Dimethylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4-Dimethylcyclohexanol**

Cat. No.: **B1295255**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **4,4-Dimethylcyclohexanol**. Due to the scarcity of direct experimental data for this specific isomer, this document also includes calculated data for a closely related compound and outlines general experimental protocols for the determination of key thermodynamic parameters. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for **4,4-Dimethylcyclohexanol** and a structurally similar compound, 3,4-Dimethylcyclohexanol.

Table 1: Physicochemical Properties of **4,4-Dimethylcyclohexanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[1] [2] [3] [4] [5]
Molecular Weight	128.21 g/mol	[2] [3] [5]
CAS Number	932-01-4	[2] [3] [5]
Melting Point	28 °C	
Boiling Point	186 °C at 760 mmHg	[1]
Density	0.903 g/cm ³	[1]
Vapor Pressure	0.2 mmHg at 25 °C	
Flash Point	66.6 °C	[1]
Refractive Index	1.456	[1]

Table 2: Calculated Thermodynamic Properties of 3,4-Dimethylcyclohexanol (Isomer)

Note: The following data are calculated properties for a closely related isomer, 3,4-Dimethylcyclohexanol, and are provided for estimation purposes.

Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-111.31	kJ/mol	[6]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-347.04	kJ/mol	[6]
Enthalpy of Fusion at Standard Conditions (Δ_fusH°)	14.54	kJ/mol	[6]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}}H^\circ$)	49.89	kJ/mol	[6]
Ideal Gas Heat Capacity (C _{p,gas})	Not Available	J/mol·K	
Critical Pressure (P _c)	3246.73	kPa	[6]
Normal Boiling Point (T _{boil})	461.40 - 462.20	K	[6]

Experimental Protocols

Detailed experimental protocols for determining the thermodynamic properties of **4,4-Dimethylcyclohexanol** are not readily available in the literature. However, general methodologies for similar organic compounds are well-established. The following sections describe representative protocols for the determination of heat capacity and enthalpy of formation.

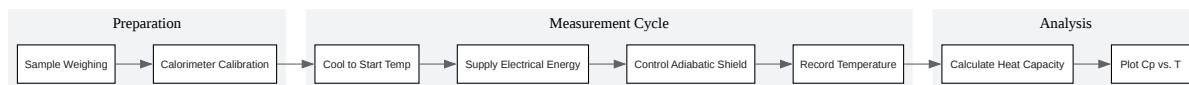
Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance by minimizing heat exchange with the surroundings.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the heat capacity (C_p) of liquid **4,4-Dimethylcyclohexanol** as a function of temperature.

Apparatus: An adiabatic calorimeter, which typically consists of a sample cell, a surrounding adiabatic shield, and a vacuum chamber.^{[7][9]} Thermometers and a power supply for electrical heating are also required.

Methodology:


- Sample Preparation: A known mass of high-purity **4,4-Dimethylcyclohexanol** is placed into the sample cell.
- Calibration: The heat capacity of the empty calorimeter cell is determined by measuring the temperature rise for a known electrical energy input.
- Measurement:
 - The sample is cooled to the starting temperature of the experiment.
 - A known quantity of electrical energy is supplied to the heater within the sample cell, causing the temperature of the sample and the cell to rise.
 - The temperature of the adiabatic shield is simultaneously controlled to match the temperature of the sample cell, thereby minimizing heat loss.^{[3][7]}
 - The temperature of the sample is recorded at regular intervals until thermal equilibrium is reached.
- Calculation: The heat capacity of the sample is calculated using the following equation:

$$C_p(\text{sample}) = (Q / \Delta T - C(\text{calorimeter})) / m(\text{sample})$$

where:

- $C_p(\text{sample})$ is the specific heat capacity of the sample.
- Q is the heat supplied.

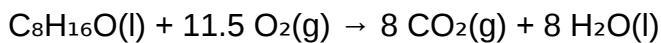
- ΔT is the change in temperature.
- $C(\text{calorimeter})$ is the heat capacity of the calorimeter.
- $m(\text{sample})$ is the mass of the sample.
- Data Analysis: The measurements are repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

[Click to download full resolution via product page](#)

Fig. 1: Workflow for Heat Capacity Determination

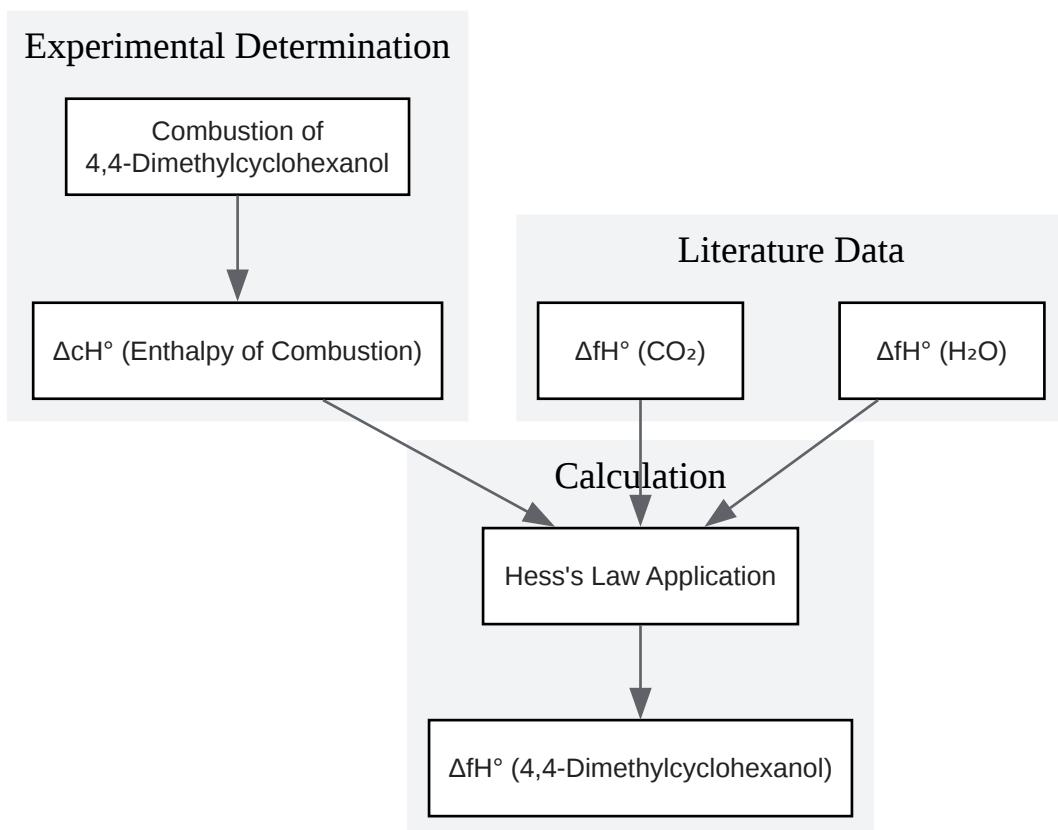
Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) in a bomb calorimeter.


Objective: To determine the standard enthalpy of formation of **4,4-Dimethylcyclohexanol**.

Apparatus: A bomb calorimeter, which is a constant-volume calorimeter. It consists of a high-pressure stainless steel "bomb," a water bath, a stirrer, and a thermometer.

Methodology:


- Sample Preparation: A precisely weighed sample of **4,4-Dimethylcyclohexanol** is placed in a crucible inside the bomb. A fuse wire is positioned in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

- Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited by passing an electric current through the fuse wire.
- Temperature Measurement: The temperature of the water is recorded before and after combustion. The maximum temperature reached is used to calculate the temperature change.
- Calculation of Enthalpy of Combustion: The heat released during combustion is absorbed by the bomb and the surrounding water. The enthalpy of combustion is calculated considering the heat capacity of the calorimeter system (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).
- Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO_2 and H_2O) and the experimentally determined enthalpy of combustion. The balanced chemical equation for the combustion of **4,4-Dimethylcyclohexanol** is:

The standard enthalpy of formation is calculated as:

$$\Delta fH^\circ(\text{C}_8\text{H}_{16}\text{O}) = [8 * \Delta fH^\circ(\text{CO}_2) + 8 * \Delta fH^\circ(\text{H}_2\text{O})] - \Delta cH^\circ(\text{C}_8\text{H}_{16}\text{O})$$

[Click to download full resolution via product page](#)

Fig. 2: Calculation of Enthalpy of Formation

Conclusion

This technical guide has compiled the available thermodynamic and physicochemical data for **4,4-Dimethylcyclohexanol**. While experimental values for key thermodynamic properties such as enthalpy of formation, entropy, and heat capacity are not readily found in the public domain, this guide provides calculated data for a closely related isomer to aid in estimations. Furthermore, representative experimental protocols for the determination of these properties have been outlined to guide future research. The provided information serves as a foundational resource for scientists and researchers working with this compound. Further experimental investigation is warranted to fully characterize the thermodynamic profile of **4,4-Dimethylcyclohexanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. sigma-hse.com [sigma-hse.com]
- 4. [4,4-dimethylcyclohexanol](http://4,4-dimethylcyclohexanol.stenutz.eu) [stenutz.eu]
- 5. Cyclohexanol, 4,4-dimethyl- | C8H16O | CID 136735 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dimethylcyclohexanol (CAS 5715-23-1) - Chemical & Physical Properties by Cheméo
[chemeo.com]
- 7. lihyuan.com.tw [lihyuan.com.tw]
- 8. Overview of adiabatic calorimetry cisp.spb.ru
- 9. fauske.com [fauske.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 4,4-Dimethylcyclohexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295255#thermodynamic-properties-of-4-4-dimethylcyclohexanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com